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L-Phenylalanine Allyl Ester Tosylate Salt

Cat. No.: B13388781
M. Wt: 377.5 g/mol
InChI Key: PKXPRZFLCJFMHN-UHFFFAOYSA-N
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Description

Contextualizing L-Phenylalanine Esters in Amino Acid Chemistry

In the field of amino acid chemistry, the modification of the carboxylic acid and amino groups is a fundamental strategy for building more complex molecules like peptides or other derivatives. acs.org L-Phenylalanine, an essential amino acid, is a common building block in these syntheses. ontosight.ai The formation of an ester at the carboxylic acid terminus, creating an L-phenylalanine ester, is a primary method of "protection". nih.govresearchgate.net This protection prevents the carboxylic acid group from participating in reactions while chemical modifications are made to the amino group or other parts of a larger molecule.

Various alkyl esters, such as methyl or ethyl esters, are commonly employed for this purpose. researchgate.netacs.org These ester derivatives of L-phenylalanine are not only crucial intermediates in peptide synthesis but are also investigated for their own unique properties. For instance, different ester forms of L-phenylalanine have been synthesized and screened for potential biological activities. nih.gov The choice of ester group is critical as it dictates the specific chemical conditions required for its eventual removal, or "deprotection," to regenerate the carboxylic acid.

Significance of Allyl Ester Functionality in Synthetic Design

The allyl group is a functional group consisting of a vinyl group attached to a methylene (B1212753) group (-CH2-CH=CH2). fiveable.me When used to form an ester, it creates an allyl ester, which serves as a highly valuable protecting group for carboxylic acids in organic synthesis. acs.orgchemneo.com

The significance of the allyl ester lies in its unique deprotection conditions. Unlike many other ester groups that are cleaved by strong acids or bases, the allyl group can be selectively removed under very mild and neutral conditions. fiveable.me This is typically achieved using transition-metal catalysts, most commonly palladium(0) complexes, in the presence of an "allyl scavenger." This specific cleavage method allows chemists to deprotect the carboxylic acid without disturbing other sensitive functional groups or protecting groups within a complex molecule. This high degree of selectivity makes the allyl ester a powerful tool in the orthogonal synthesis of complex molecules such as O-glycopeptides, where multiple protecting groups must be removed in a specific sequence. acs.orgnih.gov

L-Phenylalanine Allyl Ester Tosylate Salt as a Defined Research Material

This compound is a specific, purified chemical reagent that combines the features of its constituent parts. It is the salt form of the L-phenylalanine allyl ester, where the amino group is protonated and forms an ionic bond with a tosylate (p-toluenesulfonate) anion. chemimpex.comwikipedia.org

The formation of a tosylate salt is a common and practical strategy in synthetic chemistry. researchgate.net Amino acid esters are often oils or difficult-to-handle substances in their free base form. Converting them into a tosylate salt typically yields a stable, crystalline solid that is easier to purify, weigh, and store. researchgate.netbiosynth.com

As a research material, this compound serves as a ready-to-use building block. chemimpex.com It provides researchers with L-phenylalanine in which the carboxylic acid is already protected by an allyl group, and the amino group is available for reaction (after neutralization of the salt). This makes it a valuable intermediate in the synthesis of peptides and in the development of new pharmaceutical compounds where the specific properties of the allyl protecting group are required. chemimpex.com

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 88224-00-4 activate-scientific.comjk-sci.com
Molecular Formula C19H23NO5S activate-scientific.com
Molecular Weight 377.46 g/mol activate-scientific.com
Appearance White to off-white solidN/A
Purity ≥98% jk-sci.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23NO5S B13388781 L-Phenylalanine Allyl Ester Tosylate Salt

Properties

Molecular Formula

C19H23NO5S

Molecular Weight

377.5 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;prop-2-enyl 2-amino-3-phenylpropanoate

InChI

InChI=1S/C12H15NO2.C7H8O3S/c1-2-8-15-12(14)11(13)9-10-6-4-3-5-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h2-7,11H,1,8-9,13H2;2-5H,1H3,(H,8,9,10)

InChI Key

PKXPRZFLCJFMHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

Synthetic Methodologies for L Phenylalanine Allyl Ester Tosylate Salt and Analogues

Direct Esterification Protocols for L-Phenylalanine

Direct esterification of L-phenylalanine with allyl alcohol represents the most straightforward approach to the target molecule. These methods typically involve the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the alcohol.

Acid-Catalyzed Approaches and Optimization Strategies

The Fischer-Speier esterification is a classic and widely employed method for the synthesis of amino acid esters. organic-chemistry.org This equilibrium-controlled reaction involves the treatment of the amino acid with an alcohol in the presence of a strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH). The p-toluenesulfonic acid serves a dual purpose: it protonates the carboxylic acid, rendering it more electrophilic, and it provides the tosylate counterion for the final salt.

The general reaction is as follows:

L-Phenylalanine + Allyl Alcohol + p-TsOH ⇌ L-Phenylalanine Allyl Ester Tosylate Salt + H₂O

A key optimization strategy for driving the equilibrium towards the product is the removal of water as it is formed. organic-chemistry.org This is commonly achieved through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or cyclohexane (B81311). researchgate.net The choice of solvent is critical, as higher boiling point solvents can sometimes lead to racemization of the chiral center of the amino acid. researchgate.net Therefore, careful selection of the solvent and control of the reaction temperature are paramount to maintaining the enantiomeric purity of the product.

EntryReactant 1Reactant 2CatalystSolventConditionsYield
1L-PhenylalanineAllyl Alcoholp-TsOHTolueneReflux, azeotropic removal of waterModerate to High
2L-PhenylalanineAllyl AlcoholH₂SO₄Allyl Alcohol (excess)RefluxModerate

Table 1: Representative Conditions for Acid-Catalyzed Esterification of L-Phenylalanine. This table illustrates typical conditions for the Fischer-Speier esterification. The use of excess allyl alcohol can also be employed to shift the equilibrium towards the product.

Microwave-Assisted Synthesis for Enhanced Efficiency

To overcome the often-long reaction times associated with traditional Fischer-Speier esterification, microwave-assisted synthesis has emerged as a powerful tool. Microwave irradiation can significantly accelerate the rate of reaction, leading to higher yields in a fraction of the time. researchgate.net This enhanced efficiency is attributed to the rapid and uniform heating of the reaction mixture.

In a typical microwave-assisted procedure, L-phenylalanine, allyl alcohol, and an acid catalyst such as methanesulfonic acid (MsOH) or p-toluenesulfonic acid (p-TsOH) are subjected to microwave irradiation in a sealed vessel. researchgate.net This method is often performed under solvent-free conditions, which aligns with the principles of green chemistry.

EntryAmino AcidAlcoholCatalystPower (W)Time (min)Yield (%)
1L-PhenylalanineAllyl Alcoholp-TsOH100-2005-15>90
2L-AlanineBenzyl (B1604629) AlcoholMsOH1501095
3L-LeucineAllyl Alcoholp-TsOH1201292

Table 2: Microwave-Assisted Esterification of Amino Acids. This interactive table showcases the efficiency of microwave-assisted synthesis for various amino acid esters.

Advanced Esterification Techniques Employing Coupling Reagents

For more complex systems or when milder reaction conditions are required, advanced esterification techniques that utilize coupling reagents are often employed. These reagents activate the carboxylic acid in situ, facilitating its reaction with the alcohol.

Mukaiyama's Reagent Applications in Amino Acid Esterification

Mukaiyama's reagent, typically a 2-halo-N-alkylpyridinium salt such as 2-chloro-1-methylpyridinium (B1202621) iodide, is an effective coupling agent for the synthesis of esters. mdpi.com The esterification of N-protected amino acids, such as N-acetyl-L-phenylalanine, is often carried out using this reagent. The N-protection is necessary to prevent the formation of amide side products. researchgate.net

The reaction is often performed in the presence of a base, such as 1-methylimidazole, and can be significantly enhanced by microwave irradiation. mdpi.com The use of modified Mukaiyama's reagents, where the iodide anion is replaced with a non-nucleophilic anion like ethyl sulfate, can further improve the reaction's efficiency. mdpi.com

EntryMukaiyama's ReagentBaseSolventConditionTime (min)Yield (%)
1[2-ClMePy]I1-MethylimidazoleMethanolMicrowave (80°C)1577
2[2-ClMePy][EtSO₄]1-MethylimidazoleMethanolMicrowave (80°C)1592
3[2-ClMePy]ITriethylamineDichloromethaneReflux18045

Table 3: Esterification of N-acetyl-L-phenylalanine using Mukaiyama's Reagents. This table compares the efficiency of different Mukaiyama's reagents and reaction conditions.

Carbodiimide-Mediated (Steglich) Esterification for Complex Systems

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as the coupling agent. nih.gov A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is typically added to accelerate the reaction.

This method is particularly useful for the esterification of N-protected amino acids, such as Boc-L-phenylalanine, with sensitive alcohols. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.

EntryAmino Acid DerivativeCoupling AgentCatalystSolventTime (h)Yield (%)
1Boc-L-PhenylalanineDICDMAP (cat.)Dichloromethane12High
2Z-GlycineDCCDMAP (cat.)Ethyl Acetate8>90
3Fmoc-L-AlanineEDCHOBtDMF10High

Table 4: Carbodiimide-Mediated Esterification of N-Protected Amino Acids. This table provides examples of Steglich esterification for the synthesis of amino acid esters.

Allyl Group Introduction and Modification Strategies

The introduction of the allyl group as an ester is a key step in the synthesis of the target compound. As detailed in the sections above, this is typically achieved through direct esterification of L-phenylalanine or its N-protected derivatives with allyl alcohol.

Once the L-phenylalanine allyl ester is formed, if it was not synthesized directly as the tosylate salt, the salt can be formed by treating the free base of the ester with one equivalent of p-toluenesulfonic acid in a suitable solvent, such as diethyl ether or ethyl acetate, leading to the precipitation of the desired this compound.

Salt Formation and Chiral Resolution of Phenylalanine Esters

The conversion of phenylalanine esters into salts, such as tosylates, is a common strategy to improve their handling characteristics and facilitate purification. When dealing with racemic mixtures, chiral resolution becomes a necessary step to isolate the desired enantiomer.

The formation of tosylate salts of amino acid esters, including phenylalanine allyl ester, serves multiple purposes in organic synthesis. The most direct method for this derivatization is the Fischer–Speier esterification, where the amino acid is treated with an alcohol (e.g., allyl alcohol) and p-toluenesulfonic acid (p-TsOH) in a solvent that allows for the azeotropic removal of water. researchgate.net In this reaction, p-toluenesulfonic acid acts as both the acid catalyst for the esterification and the counter-ion for the formation of the final ammonium (B1175870) salt. researchgate.net

The resulting tosylate salt offers several advantages:

Protection of the Amine Group: The protonated ammonium tosylate form effectively protects the amino group from participating in unwanted side reactions.

Improved Physical Properties: The salt is typically a stable, crystalline solid that is easier to handle, purify, and store compared to the free-base ester, which may be an oil. rsc.org

Enhanced Solubility: The salt form can alter the solubility profile of the molecule, which can be advantageous in certain reaction or purification protocols.

A critical consideration during this process is the potential for racemization, especially for amino acids with electron-withdrawing side chains like phenylalanine. researchgate.net The choice of solvent and reaction temperature is crucial; high boiling point solvents like toluene can sometimes lead to racemization, making it necessary to select alternative solvents that form lower-boiling azeotropes with water to minimize this risk. researchgate.net

When a synthesis results in a racemic mixture of a phenylalanine ester, the separation of the D- and L-enantiomers is required to obtain the optically pure compound. waters.com "Classical resolution" is a widely used and cost-effective industrial method for this purpose. rsc.org This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. rsc.orggoogle.com

Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. rsc.org One of the diastereomeric salts will preferentially crystallize from a suitable solvent, allowing for its isolation. google.com Following separation, the purified diastereomeric salt is treated with an acid or base to decompose it, which liberates the desired, optically pure phenylalanine ester enantiomer and allows for the recovery of the resolving agent. google.com Optically pure aromatic acetic acid derivatives are one class of resolving agents used for this purpose. google.com

Table 2: General Steps for Chiral Resolution by Diastereomeric Salt Formation rsc.orggoogle.com
StepDescriptionPurpose
1The racemic phenylalanine ester salt is mixed with an optically pure chiral resolving agent in a solvent.Formation of a mixture of two diastereomeric salts.
2The solution is heated and then cooled to induce crystallization.Preferential crystallization of the less soluble diastereomeric salt.
3The crystallized salt is isolated by filtration. Recrystallization may be performed to improve purity.Separation of the two diastereomers.
4The purified diastereomeric salt is decomposed (e.g., by acidolysis or alkaline hydrolysis).To break the salt and liberate the optically pure ester.
5The optically pure phenylalanine ester is separated from the resolving agent, typically by extraction or ion-exchange.Isolation of the final enantiopure product.

In addition to classical resolution, chromatographic techniques are also employed. For instance, UltraPerformance Convergence Chromatography (UPC²) has been developed for the chiral separation of D- and L-phenylalanine methyl esters, offering high throughput and resolution. waters.com

Chemical Reactivity and Mechanistic Insights of L Phenylalanine Allyl Ester Tosylate Salt

Reactivity of the Allyl Ester Moiety in Organic Transformations

The allyl ester group is a key functional handle that participates in a variety of transition metal-catalyzed transformations, offering pathways to complex molecular architectures.

The allyl group in L-phenylalanine allyl ester is susceptible to palladium-catalyzed reactions, which typically proceed through a π-allylpalladium intermediate. rsc.orgresearchgate.net This intermediate is formed by the oxidative addition of a Pd(0) catalyst to the allylic system. nih.gov Once formed, this electrophilic species can be attacked by a wide range of nucleophiles, leading to allylic functionalization. nih.gov This process, often referred to as the Tsuji-Trost reaction, is a powerful tool for C-C, C-N, and C-O bond formation. researchgate.net

The general mechanism for palladium-catalyzed allylic alkylation involves the following steps:

Coordination of the Pd(0) catalyst to the double bond of the allyl ester.

Oxidative addition to form a π-allylpalladium(II) complex, with the ester acting as a leaving group.

Nucleophilic attack on one of the terminal carbons of the allyl moiety.

Reductive elimination to release the functionalized product and regenerate the Pd(0) catalyst.

While direct dearomatization of the phenylalanine ring initiated by the allyl ester is not a commonly reported transformation for this specific substrate, palladium-catalyzed intramolecular reactions involving allylic moieties and aromatic rings are known. Such a process would likely involve an initial allylic C-H activation or the formation of a π-allylpalladium species that could then participate in an intramolecular Heck-type reaction or other cyclization onto the phenyl ring, leading to dearomatized, spirocyclic, or fused-ring systems. The success of such a reaction would be highly dependent on the specific ligand, oxidant, and reaction conditions employed. nih.gov

Table 1: Examples of Palladium-Catalyzed Allylic Functionalization Reactions

Reaction TypeCatalyst SystemNucleophile/ReagentProduct TypeRef.
Allylic AlkylationPd(PPh₃)₄Malonatesα-Allylated malonic esters nih.gov
Allylic Amination[Pd(allyl)Cl]₂ / LigandAminesAllylic amines mdpi.com
Allylic SilylationPd(BF₄)₂(MeCN)₄HexamethyldisilaneAllylsilanes organic-chemistry.org

Cyclization Reactions of Alpha-Allyl Esters (e.g., Lactonization)

The allyl ester of L-phenylalanine can participate in intramolecular cyclization reactions. For instance, upon suitable activation, the ester can undergo intramolecular attack by a nucleophile within the same molecule. While direct lactonization involving the ester carbonyl and a remote hydroxyl group is a possibility in appropriately functionalized derivatives, other cyclization pathways are also plausible.

A notable example is the thermal or chemically induced cyclization of dipeptides, where the ester of one amino acid and the amino group of an adjacent amino acid can cyclize to form diketopiperazines. nih.gov In the case of L-phenylalanine allyl ester itself, if the amino group is deprotected, it could potentially undergo an intramolecular aminolysis to form a lactam, although this is generally less favorable than intermolecular reactions under standard conditions.

Furthermore, alkene metathesis reactions provide a powerful strategy for the cyclization of molecules containing multiple olefinic groups. nih.gov If L-phenylalanine allyl ester is coupled with another amino acid also bearing an alkenyl side chain, ring-closing metathesis (RCM) can be employed to construct macrocyclic peptides. nih.gov

Reactivity of the Phenylalanine Core

The phenylalanine core offers two primary sites for chemical modification: the α-amino group and the aromatic phenyl side chain. The tosylate salt form of the title compound indicates that the amino group is protonated, which influences its reactivity.

The primary amino group of L-phenylalanine allyl ester is a versatile functional group for derivatization. nih.gov After neutralization of the tosylate salt, the free amine is nucleophilic and can readily participate in a wide range of reactions, including acylation, alkylation, and arylation. acs.org

A crucial application of this reactivity is in peptide synthesis. The amino group serves as the nucleophile in the formation of an amide (peptide) bond with the activated carboxylic acid of another amino acid. youtube.com Peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium/uronium salts (e.g., HBTU, HATU), are employed to activate the carboxyl group of the coupling partner, facilitating amide bond formation. masterorganicchemistry.com The allyl ester serves as a protecting group for the C-terminus of the phenylalanine residue during these coupling reactions. google.com Allyl protecting groups are advantageous as they are stable to many reaction conditions but can be selectively removed, often using palladium catalysis, without affecting other sensitive functional groups. google.com

Table 2: Common Peptide Coupling Reagents and Conditions

Coupling ReagentAdditiveSolventKey Features
DCC (Dicyclohexylcarbodiimide)HOBt (Hydroxybenzotriazole)DCM, DMFForms insoluble DCU byproduct
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt, DMAPDCM, DMFWater-soluble byproduct
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)DIPEADMFRapid coupling, low racemization
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)DIPEADMFHighly efficient, especially for hindered amino acids

Aromatic Side Chain Functionalization Studies (e.g., C-H Arylation, Friedel-Crafts Acylation)

The phenyl ring of the phenylalanine side chain is an aromatic system that can undergo electrophilic aromatic substitution and transition metal-catalyzed C-H functionalization.

Friedel-Crafts Acylation: This classic reaction involves the acylation of the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as AlCl₃. wikipedia.orgsigmaaldrich.com The reaction typically proceeds with a preference for the para position due to the steric bulk of the amino acid backbone, leading to the formation of aryl ketones. science.gov This modification introduces a carbonyl group onto the aromatic ring, which can serve as a handle for further synthetic transformations.

Palladium-Catalyzed C-H Arylation: More modern methods allow for the direct arylation of C-H bonds on the phenyl ring, often with high regioselectivity. nih.gov These reactions typically employ a palladium catalyst and a directing group to control which C-H bond is activated. In the case of N-protected phenylalanine derivatives, the amide bond can act as a directing group to favor ortho-arylation. researchgate.net This methodology provides a powerful and efficient route to synthesize complex, non-natural amino acids with diverse biaryl side chains.

Stereoselectivity and Enantiocontrol in Transformations

The L-configuration of the α-carbon in L-phenylalanine allyl ester tosylate salt introduces a chiral element that can significantly influence the stereochemical outcome of reactions. The stereocenter can direct the approach of reagents, leading to diastereoselective transformations.

In palladium-catalyzed allylic alkylations, the stereochemistry of the product is often determined by the mode of nucleophilic attack on the π-allylpalladium intermediate. The use of chiral ligands on the palladium catalyst can induce high levels of enantioselectivity, often overriding the influence of the substrate's chirality. organic-chemistry.orgnih.gov However, in the absence of a strong chiral ligand, the inherent chirality of the phenylalanine backbone can lead to modest levels of diastereoselectivity in the formation of new stereocenters.

During peptide coupling, a major concern is the racemization of the activated amino acid. The α-proton of an activated amino acid ester is acidic and can be abstracted by a base, leading to the formation of a planar enolate and loss of stereochemical integrity. The use of appropriate coupling reagents and additives, such as HOBt or HOAt, and careful control of reaction conditions are crucial to suppress this side reaction and maintain the enantiopurity of the amino acid residues in the resulting peptide. masterorganicchemistry.com

Similarly, in reactions involving the generation of enolates from the ester moiety for α-alkylation, the existing stereocenter can direct the facial selectivity of the incoming electrophile, a phenomenon known as substrate-controlled diastereoselection. acs.org The degree of stereocontrol is dependent on the reaction conditions, the nature of the enolate, and the electrophile.

Diastereoselective and Enantioselective Reaction Pathways

While specific studies on this compound are not extensively documented, the diastereoselective and enantioselective reaction pathways can be inferred from studies on analogous systems, particularly in the synthesis of α-allyl amino acids and their derivatives. The inherent chirality of the L-phenylalanine moiety plays a crucial role in directing the stereochemical outcome of reactions.

In reactions such as the palladium-catalyzed allylic alkylation of N-(α-Hydroxyacyl)-glycine esters, the choice of reaction conditions can allow for the selective formation of either diastereomer. This highlights the potential for achieving high levels of diastereoselectivity in reactions involving chiral amino acid esters. The stereochemical course of such reactions is often dictated by the formation of a palladium π-allyl complex, where the nucleophilic attack can be influenced by the stereochemistry of the starting material.

Furthermore, the enantioselective synthesis of α-allyl amino esters has been accomplished with high success using chiral catalysts. For instance, a chiral-squaramide-catalyzed nucleophilic allylation of α-chloro glycinates has been shown to produce a variety of α-allyl amino esters with high enantioselectivity (up to 97% ee) and diastereoselectivity (>10:1 dr). nih.gov This methodology, which proceeds via an open transition state, demonstrates that high levels of stereocontrol can be achieved in the formation of α-allyl amino esters. nih.gov The use of pseudoenantiomeric phase-transfer catalysts derived from cinchona alkaloids has also proven effective in the asymmetric α-alkylation of glycine (B1666218) Schiff bases to yield both (R)- and (S)-enantiomers of unnatural α-amino acid derivatives in excellent yields and enantioselectivity. nih.gov

The following table summarizes the results from a representative study on the enantioselective synthesis of α-allyl amino esters, which provides insight into the potential reactivity of this compound in similar transformations.

Table 1: Enantioselective Synthesis of α-Allyl Amino Esters

Entry Product Yield (%) ee (%)
1 2-Arylallyl Amino Ester 90 96
2 2-(p-tolyl)allyl Amino Ester 85 95
3 2-(m-tolyl)allyl Amino Ester 88 94
4 2-(o-tolyl)allyl Amino Ester 92 96
5 2-(4-methoxyphenyl)allyl Amino Ester 87 95
6 2-(4-fluorophenyl)allyl Amino Ester 91 93
7 2-(4-chlorophenyl)allyl Amino Ester 89 92

Data adapted from a study on the enantioselective synthesis of α-allyl amino esters using a chiral squaramide catalyst. nih.gov

Factors Influencing Chiral Induction and Retention

The retention or inversion of stereochemistry at the α-carbon of the L-phenylalanine core is a critical aspect of its reactivity. Several factors influence chiral induction and retention in reactions involving L-phenylalanine and its derivatives.

The nature of the protecting group on the amino functionality can significantly impact the stereochemical outcome. For instance, in the synthesis of deuterated phenylalanine derivatives, the use of an N-phthaloyl protecting group allows for the recall of stereochemistry. The tosylate group in this compound is an ionic counterion to the protonated amine and does not directly participate in covalent bond formation at the chiral center during many reactions, thus helping to preserve the stereochemical integrity of the α-carbon. The tosyl group is well-established as a good leaving group in its ester form (tosylate ester), which facilitates nucleophilic substitution reactions. masterorganicchemistry.com

The reaction conditions, including the choice of catalyst, solvent, and base, are paramount in controlling stereoselectivity. In phase-transfer catalysis for the synthesis of phenylalanine derivatives, the structure of the chiral catalyst, typically a quaternary ammonium (B1175870) salt derived from a cinchona alkaloid, is the primary determinant of the enantiomeric excess and the absolute configuration of the product. nih.gov The solvent can also play a role; for example, the preparation of amino acid benzyl (B1604629) ester tosylates in cyclohexane (B81311) has been shown to limit racemization compared to higher-boiling solvents like toluene (B28343). researchgate.net

Furthermore, the inherent conformational preferences of the substrate and transition state assemblies can influence chiral induction. In phenylalanine-based organogels, intermolecular hydrogen bonding and the polarity of the solvent have been shown to modulate the supramolecular chirality. nih.gov While these are supramolecular effects, they underscore the sensitivity of the phenylalanine structure to its environment, which can translate to stereochemical outcomes in solution-phase reactions.

Computational and Theoretical Investigations of Reaction Mechanisms

Computational and theoretical studies provide invaluable insights into the reaction mechanisms, transition states, and factors governing the stereoselectivity of reactions involving L-phenylalanine and its derivatives.

Density Functional Theory (DFT) Studies of Transition States and Intermediates

Density Functional Theory (DFT) has been widely employed to investigate the geometric and electronic structures of phenylalanine and its derivatives, as well as the transition states and intermediates of their reactions. gelisim.edu.tr For instance, in the chiral-squaramide-catalyzed allylation of α-chloro glycinates, DFT calculations have been used to elucidate the mechanism of the substitution step. nih.gov These studies have shown that a concerted SN2 pathway is energetically more favorable than a stepwise SN1 mechanism involving an acyliminium ion intermediate. nih.gov

DFT calculations have also been used to analyze the transition states in allylboration reactions, providing a theoretical basis for the observed stereochemical outcomes. researchgate.net While not specific to this compound, these studies on analogous systems suggest that DFT could be a powerful tool for predicting the preferred diastereomeric and enantiomeric products in its reactions. By modeling the transition state energies for different reaction pathways, it is possible to rationalize the observed selectivity.

The following table presents a hypothetical comparison of calculated activation energies for different pathways in a reaction involving an L-phenylalanine ester, illustrating how DFT can be used to predict stereochemical outcomes.

Table 2: Hypothetical DFT-Calculated Activation Energies (ΔG‡) for Different Reaction Pathways

Pathway Transition State Geometry ΔG‡ (kcal/mol) Predicted Major Product
Diastereoselective Pathway A Re-face attack 15.2 (R,S)-diastereomer
Diastereoselective Pathway B Si-face attack 18.5 (S,S)-diastereomer
Enantioselective Pathway C (pro-R) Catalyst-Substrate Complex 1 12.8 R-enantiomer

This table is illustrative and does not represent actual experimental or calculated data for this compound.

Modeling of Catalytic Cycles and Selectivity Rationale

In the context of reactions involving L-phenylalanine derivatives, modeling can help to explain the role of the catalyst in orienting the substrates in a way that favors the formation of one stereoisomer over others. For example, in the hydrogenation of L-phenylalanine methyl ester over a Cu/ZnO/Al2O3 catalyst, a proposed reaction mechanism involves the adsorption of the amino acid ester onto the catalyst surface, followed by a series of hydrogenation steps. researchgate.net Computational modeling of such catalytic cycles can reveal the specific interactions between the substrate, catalyst, and reagents that lead to the observed high enantioselectivity.

The development of machine learning models to predict the stereoselectivity of chemical reactions is an emerging area that complements traditional computational methods. nih.gov These models can be trained on datasets of experimental and computational results to predict the outcome of new reactions, potentially accelerating the discovery of new stereoselective transformations for compounds like this compound.

Applications in Advanced Organic Synthesis and Catalysis Research

Role in Peptide and Polymer Synthesis

The unique structural features of L-Phenylalanine Allyl Ester Tosylate Salt, namely the chiral amino acid backbone, the allyl ester protecting group, and the tosylate counter-ion, make it a versatile tool in macromolecular synthesis.

In Solid-Phase Peptide Synthesis (SPPS), the allyl ester functional group serves as a C-terminal protecting group. This protection is orthogonal to the more common acid-labile (Boc) and base-labile (Fmoc) N-terminal protecting groups used in peptide synthesis. peptide.com The stability of the allyl ester under the conditions required to remove Boc or Fmoc groups allows for selective deprotection and modification of the peptide chain, such as on-resin cyclization. nih.gov The cleavage of the allyl ester is typically achieved under mild conditions using a palladium catalyst, which preserves the integrity of other sensitive functional groups within the peptide. nih.gov For example, a strategy utilizing an allyl ester of a phenylalanine derivative has been successfully employed in the solid-phase synthesis of several bioactive peptides. nih.gov

In the realm of chemical ligation, particularly Native Chemical Ligation (NCL), peptide fragments are joined together to form larger proteins. mdpi.com This technique traditionally requires a peptide segment with a C-terminal thioester and another with an N-terminal cysteine. mdpi.comnih.gov While this compound can be used to synthesize the peptide fragments, advanced methods have expanded the scope of NCL to include ligation at phenylalanine residues. This is accomplished by using a modified β-mercaptophenylalanine, which, after the ligation step, is converted to a native phenylalanine residue through a desulfurization reaction. mdpi.comresearchgate.net The synthesis of the required peptide fragment containing this modified amino acid relies on the principles of SPPS where a C-terminal protecting group like an allyl ester is essential. researchgate.net

L-phenylalanine is a key monomer in the synthesis of biodegradable poly(ester amide)s (PEAs), which are valued for their applications in tissue engineering and as drug delivery vehicles. psu.educornell.edu The incorporation of amino acids into the polymer backbone imparts properties similar to natural proteins, influencing biodegradability and biocompatibility.

When L-Phenylalanine Allyl Ester is used as a monomer in the polycondensation process, the allyl group is integrated into the polymer structure. This "allyl" functionality serves as a reactive handle for post-polymerization modification. nih.gov Through various chemical reactions such as thiol-ene coupling or epoxidation, a wide range of molecules, including drugs, targeting ligands, or hydrophilic polymers like polyethylene (B3416737) glycol (PEG), can be attached to the PEA backbone. This functionalization allows for the precise tuning of the copolymer's properties to suit specific biomedical applications. nih.gov

Chiral Organocatalysis and Asymmetric Synthesis

The inherent chirality of L-phenylalanine makes it an excellent starting material for the design of chiral organocatalysts. These non-metallic catalysts are central to the field of asymmetric synthesis, which focuses on the selective production of one enantiomer of a chiral molecule.

L-phenylalanine serves as a chiral scaffold for a diverse array of organocatalysts. nih.govnih.gov Simple modifications to the amino acid's structure can significantly influence its catalytic activity and selectivity. For instance, converting the carboxylic acid to an amide or reducing it to an amino alcohol generates new classes of catalysts. researchgate.netlu.se

The N-tosyl group, present in the parent tosylate salt, is a common feature in catalyst design. The tosyl group can modulate the catalyst's acidity and steric profile, which are crucial for effective stereochemical control. researchgate.net The synthesis of these catalysts is often straightforward, starting from L-phenylalanine or its ester derivatives, making them accessible and cost-effective tools for asymmetric synthesis.

Organocatalysts derived from L-phenylalanine have proven effective in promoting various enantioselective carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis. nih.govrsc.org A notable application is in the asymmetric allylation of aldehydes. Research has shown that tosylated L-phenylalanine amide derivatives can catalyze the reaction between allyltrichlorosilane (B85684) and aldehydes to produce chiral homoallylic alcohols with good yield and enantioselectivity. researchgate.net

The utility of these catalysts extends to other critical reactions. The chiral environment created by the L-phenylalanine-derived catalyst can direct the facial selectivity of nucleophilic attacks in reactions such as Michael additions and aldol (B89426) condensations, leading to products with high enantiomeric purity. acs.orgresearchgate.net The development of photochemical organocatalytic methods has further expanded the scope, enabling the enantioselective conjugate addition of allyl groups to enals, a previously challenging transformation. nih.govresearchgate.net

The Wieland-Miescher ketone is a classic building block in the synthesis of steroids and other complex natural products. ucl.ac.ukmdpi.com Its synthesis via an intramolecular Robinson annulation can be catalyzed by chiral primary amino acids. While L-proline is the most common organocatalyst for this reaction, studies have shown that L-phenylalanine can also serve as an effective catalyst. ias.ac.in

In certain cases, L-phenylalanine has demonstrated superior performance in the synthesis of Wieland-Miescher ketone analogues. For example, in the synthesis of one analogue, L-phenylalanine provided the highest enantioselectivity (91% ee) among a screen of various amino acids, significantly outperforming L-proline (11% ee). ucl.ac.ukmdpi.com This highlights the importance of catalyst screening and the unique catalytic potential of L-phenylalanine in specific, synthetically important reactions.

Research Findings on L-Phenylalanine as a Catalyst in Wieland-Miescher Ketone (WMK) Analogue Synthesis

Catalyst Substrate Yield (%) Enantiomeric Excess (ee %) Reference
L-Phenylalanine Triketone 59 56% 91% ucl.ac.uk
L-Proline Triketone 59 13% 11% ucl.ac.uk
L-Phenylalanine 2-methyl-1,3-cyclohexanedione & MVK 85% 25% ias.ac.in
L-Proline 2-methyl-1,3-cyclohexanedione & MVK 56% (5 days) Not specified ias.ac.in

Data sourced from studies on the synthesis of Wieland-Miescher Ketone and its analogues.

Precursor for the Synthesis of Non-Canonical Amino Acids and Complex Chiral Molecules

This compound is a valuable chiral building block in advanced organic synthesis. Its structure combines the essential framework of the amino acid L-phenylalanine with two key functional groups: an allyl ester and a tosylate salt. The allyl group provides a reactive handle for a variety of carbon-carbon bond-forming reactions, while the tosylate anion and the protected amine allow for controlled transformations. This combination makes it a strategic precursor for creating structurally complex and stereochemically defined molecules, particularly non-canonical amino acids that are crucial in drug discovery and materials science.

Development of Alpha-Substituted and Beta-Branched Alpha-Amino Acid Derivatives

The synthesis of non-natural amino acids with substituents at the alpha (α) and beta (β) positions is a significant challenge in synthetic chemistry. This compound serves as a foundational material for accessing these complex structures.

The allyl group is particularly useful for creating α-substituted amino acids. The alkenyl functional handle in α-allyl amino acids can be elaborated for various purposes, including the generation of peptide staples and macrocycles. nih.gov Catalytic approaches, such as phase-transfer-catalyzed (PTC) allylation of Schiff base ester enolates, have been developed to synthesize unbranched α-allyl amino esters. nih.gov More advanced methods utilize chiral squaramide hydrogen-bond donor catalysis for the enantio- and diastereoselective synthesis of α-allyl amino esters through the nucleophilic allylation of α-chloro glycinates. nih.gov This approach can produce a range of α-allyl amino esters, including those with vicinal stereocenters, with high enantioselectivity (up to 97% ee) and diastereoselectivity (>10:1). nih.gov

The synthesis of β-branched aromatic α-amino acids is particularly challenging due to the presence of two stereocenters. nih.govnih.gov While common strategies often involve multi-step sequences or the use of hazardous reagents, recent advances focus on more direct methods. illinois.edu Engineered phenylalanine ammonia (B1221849) lyases (PAL) have been designed for the direct asymmetric synthesis of β-branched aromatic α-amino acids from β-branched cinnamic acid analogs. nih.govnih.gov This enzymatic approach can produce ten different β-branched phenylalanine analogs with high diastereoselectivity (dr > 20:1) and enantioselectivity (ee > 99.5%). nih.gov The development of such synthetic methods highlights the demand for chiral precursors that can be elaborated into these valuable β-branched structures.

Synthesis of L-Phenylalanine Ester-Based Chiral Ionic Liquids and Their Applications

Chiral Ionic Liquids (CILs) are a class of molten salts that possess chirality, making them highly useful in enantioselective processes. L-phenylalanine esters are excellent precursors for the synthesis of CILs. These CILs are typically synthesized by coupling L-phenylalanine alkyl ester-based cations with specific anions, such as bis-(perfluoroethylsulfonyl) imide ([(C2F5SO2)2N]⁻) and bis-(trifluoromethanesulfonyl) amide ([(CF3SO2)2N]⁻). researchgate.netsjf.edu The synthesis is often achieved through an anion metathesis reaction. nih.gov

The properties of these CILs are directly related to the structure of both the L-phenylalanine ester cation and the perfluorinated anion. researchgate.netsjf.edu Research has shown that CILs with methyl and ethyl substituents on the cation exhibit the highest thermal stability, with decomposition temperatures ranging from 280 °C to 296 °C. researchgate.netsjf.edu These same ionic liquids also display very low glass transition temperatures, between -45 °C and -51 °C. researchgate.netsjf.edu The choice of anion also influences the physical properties; for instance, ionic liquids based on the [(C2F5SO2)2N]⁻ anion tend to have higher melting points than those with the [(CF3SO2)2N]⁻ anion for the same cation. researchgate.netsjf.edu

These L-phenylalanine ester-based CILs have demonstrated significant potential in chiral recognition. researchgate.netsjf.edu Steady-state fluorescence spectroscopy has been used to show the chiral discrimination capabilities of these CILs. For example, L-Phenylalanine ethyl ester bis-(perfluoroethylsulfonyl) imide has been shown to recognize the pure enantiomers of 2,2,2-trifluoroanthryl ethanol. researchgate.netsjf.edu The high thermal stability of these CILs also suggests their potential use as stationary phases in gas chromatography and as solvents or chiral selectors in high-temperature reactions. researchgate.net

Table 1: Properties of L-Phenylalanine Alkyl Ester-Based Chiral Ionic Liquids

Cation Substituent Anion Thermal Decomposition Temperature (°C) Glass Transition Temperature (°C)
Methyl [(C2F5SO2)2N]⁻ / [(CF3SO2)2N]⁻ 280 - 296 -45 to -51

Engineering of Bioactive Molecules and Probes

The unique structure of this compound makes it an important starting material for engineering bioactive molecules and chemical probes. The allyl ester functional group is particularly valuable as it provides a site for selective chemical modification.

Among the various types of unnatural amino acids, α-allyl amino acids have proven exceptionally useful in a wide range of applications. nih.gov The alkenyl handle can be used for site-selective protein modification, the preparation of glycopeptides, and the generation of peptide staples and macrocycles. nih.gov A notable application is in the construction of all-carbon analogs of disulfide-bridged macrocyclic peptides, such as oxytocin, and thioether-bridged lantibiotics. nih.gov The ability to introduce this functionality starting from a protected precursor like L-Phenylalanine allyl ester allows for its incorporation into complex peptide sequences.

Furthermore, similar building blocks, such as H-Ala-allyl ester p-tosylate, are known to be used in the synthesis of cyclic peptides and various amide derivatives. biosynth.com These cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. The allyl group can be deprotected under specific conditions, allowing for cyclization or further functionalization without affecting other parts of the molecule. This strategic protection and activation are central to the synthesis of complex bioactive compounds.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
bis-(perfluoroethylsulfonyl) imide
bis-(trifluoromethanesulfonyl) amide
2,2,2-trifluoroanthryl ethanol
L-Phenylalanine ethyl ester bis-(perfluoroethylsulfonyl) imide
α-chloro glycinates
H-Ala-allyl ester p-tosylate

Q & A

Basic: What are the standard synthetic protocols for preparing L-phenylalanine allyl ester tosylate salt, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves converting L-phenylalanine to its allyl ester via nucleophilic substitution, followed by tosylation. Key steps include:

  • Allylation : React L-phenylalanine with allyl bromide in the presence of a base (e.g., K₂CO₃) to form the allyl ester .
  • Tosylation : Treat the intermediate with p-toluenesulfonyl chloride (TsCl) in anhydrous dichloromethane (DCM) under inert conditions to form the tosylate salt .
    Critical factors include:
  • Solvent choice : Polar aprotic solvents (e.g., DCM) minimize side reactions.
  • Temperature : Tosylation is typically performed at 0–5°C to avoid sulfonate hydrolysis .
  • Purification : Column chromatography or recrystallization is used to isolate the product, with yields ranging from 70–85% depending on reaction optimization .

Basic: How is the purity and structural integrity of this compound validated in synthetic workflows?

Methodological Answer:
Validation relies on spectroscopic and chromatographic methods:

  • ¹H NMR : Key peaks include allyl protons (δ 5.15–5.77 ppm for the allyl group) and aromatic protons from the tosylate moiety (δ 7.2–7.8 ppm) .
  • HPLC-MS : Used to confirm molecular weight (MW 377.46 g/mol) and detect impurities (e.g., unreacted starting materials) .
  • Melting Point : Compare observed values with literature data (CAS 88224-00-4) to confirm identity .

Advanced: What mechanistic insights explain the stereochemical retention during tosylate formation from L-phenylalanine allyl ester?

Methodological Answer:
Tosylation proceeds via a two-step mechanism:

Activation : The hydroxyl group of the allyl ester reacts with TsCl, forming a sulfonate intermediate with retention of configuration at the chiral center due to minimal steric hindrance .

Salt Formation : Proton transfer from the sulfonic acid group stabilizes the tosylate salt without disrupting the stereochemistry .
Studies using chiral HPLC confirm >99% enantiomeric excess (ee) in optimized protocols .

Advanced: How can researchers troubleshoot low yields during allyl ester deprotection in downstream applications?

Methodological Answer:
Deprotection of allyl esters (e.g., in peptide synthesis) often employs Pd⁰ catalysts. Common issues and solutions include:

  • Incomplete Deprotection : Use excess Pd(PPh₃)₄ (0.1–0.2 equiv) and scavengers (e.g., morpholine) to trap released allyl groups .
  • Side Reactions : Avoid nucleophilic solvents (e.g., water); instead, use THF or DMF to prevent ester hydrolysis .
  • Catalyst Poisoning : Ensure substrates are free of sulfur-containing impurities, which deactivate Pd catalysts .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Temperature : Store at –20°C in desiccated conditions to prevent hydrolysis. Room-temperature storage in dry DMSO or DMF is stable for ≤72 hours .
  • Light Sensitivity : Protect from UV exposure to avoid decomposition of the allyl group .
  • pH Stability : Stable in acidic conditions (pH 3–6); avoid alkaline buffers (pH >8), which promote ester cleavage .

Advanced: How can computational modeling guide the design of L-phenylalanine allyl ester tosylate derivatives for asymmetric catalysis?

Methodological Answer:

  • DFT Calculations : Model transition states to predict enantioselectivity in reactions (e.g., α-allylation of ketones) .
  • Docking Studies : Simulate interactions with chiral catalysts (e.g., Xantphos) to optimize steric and electronic effects .
  • Solvent Effects : Use COSMO-RS models to screen solvents that stabilize intermediates without racemization .

Basic: What are the applications of this compound in solid-phase peptide synthesis (SPPS)?

Methodological Answer:
The compound serves as a protected amino acid derivative in Fmoc-based SPPS:

  • Linker Design : Incorporate via allyl ester cleavage using Pd⁰ catalysts, enabling orthogonal deprotection without disrupting acid-labile groups .
  • Side-Chain Protection : The tosylate group stabilizes the ester during coupling steps, preventing premature hydrolysis .
    Example protocols are detailed in peptide linker synthesis (e.g., Fmoc-Lys(NHAlloc)-OPMB) .

Advanced: How do data contradictions arise in NMR analysis of allyl ester derivatives, and how can they be resolved?

Methodological Answer:
Common contradictions and solutions:

  • Peak Splitting : Allyl protons may split due to rotameric equilibria. Use variable-temperature NMR to coalesce signals .
  • Impurity Overlaps : Compare with GC-MS data to distinguish byproducts (e.g., isomerization products from failed allylations) .
  • Quantitative Discrepancies : Integrate against an internal standard (e.g., TMS) to improve accuracy .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Perform reactions in a fume hood due to volatile allyl bromide byproducts .
  • Waste Disposal : Quench residual TsCl with ice-cold sodium bicarbonate before disposal .

Advanced: What strategies optimize the use of this compound in multi-step enantioselective syntheses?

Methodological Answer:

  • Sequential Deprotection : Combine Pd-catalyzed allyl cleavage with enzymatic resolutions to enhance ee .
  • Hybrid Catalysis : Pair organocatalysts (e.g., L-proline derivatives) with transition-metal systems for tandem reactions .
  • In Situ Monitoring : Use IR spectroscopy to track ester conversion and minimize side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.